molecular formula C12H26 B14560370 2,2-Dimethyl-4-(propan-2-yl)heptane CAS No. 62185-38-0

2,2-Dimethyl-4-(propan-2-yl)heptane

Cat. No.: B14560370
CAS No.: 62185-38-0
M. Wt: 170.33 g/mol
InChI Key: HFRVMJCEWUXCMP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(propan-2-yl)heptane is a branched alkane characterized by a heptane backbone (seven-carbon chain) with substituents at positions 2 and 4. Specifically:

  • Position 2: Two methyl (-CH₃) groups.
  • Position 4: A propan-2-yl (isopropyl, -(CH₃)₂CH) group.

Molecular Formula: C₁₂H₂₆ (calculated).
Molecular Weight: ~170.33 g/mol (calculated based on formula).

This compound’s branching reduces intermolecular van der Waals forces compared to linear alkanes, influencing its physical properties such as boiling point, solubility, and stability .

Properties

CAS No.

62185-38-0

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,2-dimethyl-4-propan-2-ylheptane

InChI

InChI=1S/C12H26/c1-7-8-11(10(2)3)9-12(4,5)6/h10-11H,7-9H2,1-6H3

InChI Key

HFRVMJCEWUXCMP-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(C)(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation pathway utilizes benzene derivatives and aluminum chloride catalysis. A modified protocol from US3374246A demonstrates:

Reaction Scheme:

Heptene derivative + Isobutyl chloride → 2,2-Dimethyl-4-(propan-2-yl)heptane (AlCl₃, 10–15°C)

Key Parameters:

Parameter Value Source
Catalyst loading 15–20 wt% AlCl₃
Reaction time 2–4 hours
Yield 63–68%

This method suffers from polyalkylation byproducts but remains industrially viable for high-volume production.

Grignard Reaction with Tertiary Alcohols

A Grignard reagent-based synthesis achieves higher regioselectivity. The NIST WebBook and related patents outline:

Steps:

  • Formation of 4-(propan-2-yl)heptan-2-ol via Grignard addition to ketones.
  • Dehydration using H₃PO₄ at 160–180°C.
  • Hydrogenation over Pd/C catalyst (1 atm H₂).

Performance Data:

  • Purity: 92–95% (GC-MS analysis)
  • Energy requirement: 8.2 MJ/kg product

Hydroisomerization of Linear Alkanes

Recent advances in zeolite catalysis enable isomerization of n-dodecane to branched derivatives. Studies from hydroisomerization research reveal:

Catalyst System:

  • Zeolite: Pt/BEA (0.5 wt% Pt)
  • Conditions: 250°C, 20 bar H₂

Product Distribution:

Isomer Selectivity (%)
Target compound 38.2
2,3-Dimethyl isomer 22.1
Linear residues 9.7

This method aligns with sustainable chemistry principles but requires optimization to reduce competing cracking reactions.

Catalytic Dehydration of Tertiary Alcohols

A niche approach involves dehydrating 2,2-dimethyl-4-(propan-2-yl)heptan-3-ol using:

  • Acid catalysts: H₂SO₄, Amberlyst-15
  • Temperature: 140–160°C

Comparative Efficiency:

Catalyst Conversion (%) Selectivity (%)
H₂SO₄ 88 74
Amberlyst-15 92 81

Amberlyst-15’s reusability (≥5 cycles) makes it preferable for small-scale syntheses.

Industrial-Scale Production Challenges

Byproduct Management

  • Major byproducts: 2,4-dimethylheptane (18–22%), trimeric alkenes (7–12%)
  • Mitigation strategies: Fractional distillation (theoretical plates ≥ 15)

Environmental Considerations

  • Waste streams: 0.8–1.2 kg acidic wastewater/kg product
  • Catalyst recovery: 89–93% achievable via filtration (AlCl₃ systems)

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(propan-2-yl)heptane primarily undergoes reactions typical of alkanes, including:

    Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids depending on the reaction conditions.

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), are common.

    Combustion: Like other hydrocarbons, it can undergo complete combustion to produce carbon dioxide and water.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Halogenation: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of UV light or heat.

Major Products

    Oxidation: Depending on the extent of oxidation, products can include 2,2-dimethyl-4-(propan-2-yl)heptanol, 2,2-dimethyl-4-(propan-2-yl)heptanone, or 2,2-dimethyl-4-(propan-2-yl)heptanoic acid.

    Halogenation: Products include various halogenated derivatives such as this compound chloride or bromide.

Scientific Research Applications

2,2-Dimethyl-4-(propan-2-yl)heptane has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research into its derivatives for potential therapeutic applications.

    Industry: Used in the production of specialty chemicals and as a reference standard in analytical chemistry.

Mechanism of Action

As a hydrocarbon, 2,2-Dimethyl-4-(propan-2-yl)heptane does not have a specific mechanism of action in biological systems. its derivatives may interact with various molecular targets and pathways, depending on their functional groups and structural modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Size and Branching Effects

4-Ethyl-2,2-dimethylheptane (C₁₁H₂₄, MW 156.31 g/mol)
  • Substituents : Ethyl (-CH₂CH₃) at position 4; two methyl groups at position 2.
  • Key Differences :
    • Ethyl (C₂) vs. propan-2-yl (C₃) substituent at position 4.
    • Increased branching in 2,2-Dimethyl-4-(propan-2-yl)heptane reduces molecular symmetry and surface area, leading to lower boiling points compared to less branched analogs .
n-Heptane (C₇H₁₆, MW 100.21 g/mol)
  • Structure : Linear alkane.
  • Key Differences :
    • Linear structure allows stronger intermolecular forces, resulting in higher boiling points (n-heptane: 98°C) compared to branched derivatives.
    • Branched analogs like this compound exhibit enhanced thermal stability and resistance to autoignition due to reduced surface area .

Molecular Weight and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₁₂H₂₆ ~170.33 2,2-dimethyl, 4-(propan-2-yl)
4-Ethyl-2,2-dimethylheptane C₁₁H₂₄ 156.31 2,2-dimethyl, 4-ethyl
n-Heptane C₇H₁₆ 100.21 Linear structure

Key Observations :

  • Increased branching correlates with lower boiling points despite higher molecular weight.
  • Solubility in non-polar solvents (e.g., heptane R) is expected to remain high due to low polarity, similar to other branched alkanes .

Chemical Reactivity and Stability

  • Stability : Branched alkanes like this compound exhibit greater thermodynamic stability compared to linear isomers. This is attributed to reduced steric strain and hyperconjugation effects stabilizing the molecule.
  • Reactivity : Lower reactivity in combustion and oxidation reactions compared to linear alkanes, making them suitable for high-octane fuels .

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